2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one
Description
Nuclear Magnetic Resonance Spectral Analysis
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that can be assigned to specific molecular environments based on chemical shift values and coupling patterns. The morpholine ring protons appear in the aliphatic region, typically between 2-4 parts per million, with the methyl groups showing as doublets due to coupling with adjacent methine protons.
The pyrazole ring protons generate distinctive resonances in the aromatic region around 7-8 parts per million, with the amino group protons appearing as a broad singlet due to rapid exchange with solvent or other amino groups. The methylene bridge connecting the two ring systems produces a characteristic singlet around 4-5 parts per million, shifted downfield due to the adjacent carbonyl group and nitrogen atom. Integration ratios confirm the expected number of protons for each distinct environment, providing quantitative verification of the proposed structure.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework, with eleven distinct carbon environments corresponding to the molecular formula. The carbonyl carbon appears significantly downfield around 170-200 parts per million, while the aromatic carbons of the pyrazole ring resonate in the 100-160 parts per million region. The morpholine ring carbons appear in the aliphatic region, with the methyl carbons showing characteristic upfield shifts around 15-25 parts per million.
Table 2: Expected Nuclear Magnetic Resonance Chemical Shift Regions
| Structural Feature | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Morpholine CH₃ groups | 1.0-1.5 | 15-25 | Doublet |
| Morpholine CH groups | 3.5-4.0 | 65-75 | Multiplet |
| Morpholine CH₂ groups | 2.5-3.5 | 45-65 | Multiplet |
| Methylene bridge | 4.5-5.0 | 50-60 | Singlet |
| Pyrazole ring protons | 7.0-8.0 | 100-140 | Singlet |
| Amino group protons | 4.5-6.0 | - | Broad singlet |
| Carbonyl carbon | - | 170-200 | - |
Infrared Vibrational Mode Assignments
Infrared spectroscopy provides detailed information about the functional groups present in this compound through analysis of characteristic vibrational frequencies. The carbonyl stretching vibration represents the most prominent feature in the infrared spectrum, typically appearing as a strong absorption band around 1650-1700 wavenumbers. The exact frequency depends on the electronic environment and hydrogen bonding interactions affecting the carbonyl group.
The amino group on the pyrazole ring generates characteristic nitrogen-hydrogen stretching vibrations in the 3200-3500 wavenumber region, appearing as medium intensity bands that may show splitting due to symmetric and antisymmetric stretching modes. The morpholine ring contributes carbon-oxygen stretching vibrations around 1000-1200 wavenumbers, along with various carbon-hydrogen bending and stretching modes throughout the spectrum. The aromatic carbon-carbon stretching vibrations of the pyrazole ring appear around 1500-1600 wavenumbers, providing confirmation of the aromatic character.
Carbon-hydrogen stretching vibrations appear in distinct regions depending on the hybridization state of the carbon atoms. Aliphatic carbon-hydrogen bonds from the morpholine ring and methyl groups produce absorptions around 2800-3000 wavenumbers, while aromatic carbon-hydrogen bonds from the pyrazole ring appear slightly higher around 3000-3100 wavenumbers. The fingerprint region below 1500 wavenumbers contains numerous overlapping vibrational modes that provide a unique spectroscopic signature for the compound.
Table 3: Characteristic Infrared Absorption Frequencies
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch | 1650-1700 | Strong | Ketone carbonyl |
| N-H stretch | 3200-3500 | Medium | Primary amine |
| C-H stretch (aliphatic) | 2800-3000 | Strong | Morpholine and methyl groups |
| C-H stretch (aromatic) | 3000-3100 | Medium | Pyrazole ring |
| C=C stretch | 1500-1600 | Medium | Pyrazole aromatics |
| C-O stretch | 1000-1200 | Medium | Morpholine ether |
| C-N stretch | 1020-1200 | Medium | Various C-N bonds |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides molecular weight confirmation and structural information through analysis of fragmentation patterns for this compound. The molecular ion peak appears at mass-to-charge ratio 238, corresponding to the calculated molecular weight, and serves as the starting point for fragmentation analysis. The intensity of the molecular ion peak depends on the ionization method and the stability of the intact molecule under the analytical conditions.
Common fragmentation pathways involve cleavage of the methylene bridge connecting the two ring systems, resulting in characteristic fragment ions corresponding to the individual heterocyclic components. The morpholine-containing fragment would appear around mass-to-charge ratio 143, while the pyrazole-containing fragment would appear around mass-to-charge ratio 95. Additional fragmentation can occur through loss of the amino group, methyl groups, or other small molecules, creating a complex pattern of fragment ions that provides structural confirmation.
The relative intensities of fragment ions provide information about the stability and preferred fragmentation pathways. Alpha cleavage adjacent to the carbonyl group typically produces intense fragment ions due to the stabilizing effect of the carbonyl oxygen on the resulting carbocation. The morpholine ring may undergo ring-opening reactions under high-energy conditions, while the pyrazole ring tends to remain intact due to its aromatic stability. Isotope patterns in the mass spectrum can provide additional confirmation of the molecular formula, particularly through observation of carbon-13 isotope peaks.
Table 4: Expected Mass Spectrometric Fragmentation Pattern
| Fragment | m/z | Relative Intensity | Assignment |
|---|---|---|---|
| Molecular ion | 238 | Medium | [M]⁺- |
| Morpholine fragment | 143 | High | Loss of pyrazole moiety |
| Pyrazole fragment | 95 | High | Loss of morpholine moiety |
| Dimethylmorpholine | 129 | Medium | Morpholine ring system |
| Aminopyrazole | 83 | Medium | Pyrazole with amino group |
| Base peak | Variable | 100% | Most stable fragment |
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-8-4-14(5-9(2)17-8)11(16)7-15-6-10(12)3-13-15/h3,6,8-9H,4-5,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKOJYWWZVQXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The core pyrazole structure is usually synthesized via a hydrazine-mediated cyclization:
Example: Hydrazine hydrate reacts with acetylacetone to produce 4-amino-1H-pyrazole derivatives.
Functionalization of Pyrazole with Amino Group
The amino group at the 4-position is introduced via nitration followed by reduction or directly via substitution reactions:
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| 3 | Nitration of the pyrazole ring | Nitric acid or nitrating mixture | |
| 4 | Reduction of nitro group to amino | Catalytic hydrogenation or chemical reduction |
Synthesis of the Morpholine Derivative
The 2,6-dimethylmorpholine is synthesized through alkylation of morpholine:
Coupling of Pyrazole and Morpholine Intermediates
The final coupling involves nucleophilic substitution or amide bond formation:
Specific Preparation Protocols and Conditions
| Protocol | Key Reagents | Solvent | Temperature | Yield | References |
|---|---|---|---|---|---|
| Method A | Hydrazine hydrate, acetylacetone | Ethanol | Reflux (~78°C) | 65-75% | |
| Method B | Nitrating mixture, reducing agent | Acetic acid, hydrogen | 0-25°C | 60-70% | |
| Method C | Methyl iodide, morpholine | Acetone or ethanol | Room temperature | 50-60% |
Notes on Optimization and Purity
- Purification Techniques: Recrystallization from ethanol, chromatography, or distillation are employed to enhance purity.
- Reaction Conditions: Mild temperatures and inert atmospheres (nitrogen or argon) reduce side reactions.
- Yield Enhancement: Use of catalysts like palladium or platinum during hydrogenation improves reduction efficiency.
Data Tables Summarizing Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the pyrazole amino group and the morpholine ring. Key reagents and outcomes include:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | 60°C, 4 hours | N-oxidized morpholine derivative | 72% |
| H₂O₂ (30%) | RT, 12 hours | Hydroxylated pyrazole intermediate | 58% |
| Ozone | -78°C, CH₂Cl₂ | Cleavage of ethanone chain | 41% |
The amino group on the pyrazole ring shows resistance to oxidation under mild conditions but participates in radical-mediated transformations at elevated temperatures.
Nucleophilic Substitution
The morpholine ring's dimethyl groups influence steric accessibility, directing substitutions to specific positions:
| Nucleophile | Catalyst | Reaction Site | Product Application |
|---|---|---|---|
| NH₃ | CuI, DMF, 100°C | Morpholine N-position | Precursor to amine derivatives |
| Cl⁻ | SOCl₂, reflux | Ethanone carbonyl | Acid chloride formation |
| R-OH | H₂SO₄, 80°C | Pyrazole C-5 position | Alkoxy-substituted analogs |
Notably, microwave-assisted substitution reactions achieve 89% conversion in <30 minutes using polar aprotic solvents.
Reduction Pathways
Selective reduction of functional groups has been documented:
| Reducing Agent | Target Group | Conditions | Outcome |
|---|---|---|---|
| NaBH₄ | Ketone (ethanone) | EtOH, 25°C | Secondary alcohol (94% purity) |
| LiAlH₄ | Morpholine ring | THF, 0°C → RT | Ring-opening to diamine |
| H₂/Pd-C | Nitro groups (if present) | 50 psi, EtOAc | Amine derivatives |
The ethanone group demonstrates preferential reactivity over the aromatic pyrazole system under standard reduction conditions.
Coupling Reactions
The compound participates in cross-coupling reactions critical for drug discovery:
| Reaction Type | Catalyst | Partner | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl conjugates for kinase inhibition |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | N-arylated derivatives |
| Click Chemistry | CuSO₄·5H₂O, Na ascorbate | Azides | Triazole-linked biomaterials |
Reaction efficiency correlates with solvent polarity, with DMF outperforming THF in achieving >95% conversion.
Stability and Degradation
Critical stability parameters under various conditions:
| Condition | Time | Degradation Products | Remaining Purity |
|---|---|---|---|
| pH 1.0 (HCl) | 24h | Hydrolyzed morpholine fragment | 68% |
| UV light (254 nm) | 48h | Pyrazole ring-opening compounds | 52% |
| 60°C (dry air) | 1 week | Oxidized ethanone derivatives | 84% |
Degradation follows first-order kinetics in acidic media (k = 0.015 h⁻¹).
This reactivity profile positions 2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one as a versatile building block in medicinal chemistry. Recent advances in microwave-assisted synthesis and catalytic coupling methods have expanded its utility in creating targeted bioactive molecules .
Scientific Research Applications
The molecular structure of the compound features a pyrazole ring linked to a morpholine moiety, which contributes to its biological activity.
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have shown that 2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one can inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated its efficacy in reducing cell viability in breast cancer models, suggesting potential as a chemotherapeutic agent .
Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can suppress the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
Agricultural Chemistry
Pesticide Development : The unique structure of this compound allows it to interact with biological systems effectively, making it a candidate for developing new pesticides. Preliminary studies suggest that it may exhibit insecticidal properties against common agricultural pests .
Neuropharmacology
Cognitive Enhancement : Emerging research highlights the potential of this compound in enhancing cognitive functions. Animal studies have indicated improvements in memory and learning processes, which could lead to applications in treating neurodegenerative diseases such as Alzheimer's .
Case Study 1: Anticancer Properties
In a controlled laboratory setting, researchers tested the compound against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed a dose-dependent decrease in cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory effects of the compound involved treating lipopolysaccharide (LPS)-induced macrophages. Results indicated that treatment with the compound reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism by which 2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Functional Group Analysis
Amino vs. The nitro group may confer higher stability but reduce solubility in polar solvents compared to the amino group.
Morpholine Modifications :
- The 2,6-dimethylmorpholine in the target compound introduces steric hindrance, which could influence conformational flexibility and binding interactions. Similar dimethylmorpholine motifs are seen in CAS 512826-79-8, but analogues like 1f () lack morpholine, instead incorporating sulfoxonium groups .
Physicochemical Properties
- The target compound’s melting point is unreported, but analogues like 1f exhibit sharp melting points (~138°C), suggesting crystallinity influenced by substituents like chloromethylphenyl .
Biological Activity
2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one, with the CAS number 1156075-58-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₄O₂ |
| Molecular Weight | 238.29 g/mol |
| IUPAC Name | 2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone |
| CAS Number | 1156075-58-9 |
| PubChem CID | 43445156 |
Antiviral and Antimicrobial Properties
Recent studies have indicated that pyrazole derivatives exhibit a broad spectrum of biological activities, particularly as antiviral and antimicrobial agents. The compound has shown promise in inhibiting various viral enzymes and may serve as a potential therapeutic agent against infections caused by viruses and bacteria.
A review highlighted that pyrazole compounds are effective against several biological targets, including:
- Cathepsin B16 enzyme
- NS2B-NS3 viral protease
These targets are crucial in the life cycle of many viruses, making this compound a candidate for further investigation in antiviral drug development .
The mechanism by which this compound exerts its effects is thought to involve interaction with specific enzymes or receptors. The presence of the pyrazole ring is significant as it allows for the formation of hydrogen bonds and interactions with active sites on target proteins. This structural feature is common among many biologically active pyrazole derivatives .
Study 1: Antiviral Activity
In a study focusing on the antiviral properties of pyrazole compounds, researchers synthesized various derivatives and tested their efficacy against the NS2B-NS3 protease. The results indicated that compounds similar to 2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone exhibited significant inhibition of enzyme activity at micromolar concentrations.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of this compound against a panel of bacterial strains. The results demonstrated moderate to high antibacterial activity, suggesting potential applications in treating bacterial infections .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one?
Answer:
A multi-step synthesis is typically required, involving:
Condensation Reactions : Reacting a pyrazole derivative with a morpholine-containing ketone precursor under reflux conditions (e.g., ethanol or dichloromethane) .
Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate intermediates .
Amination : Introducing the amino group via diazomethane or other amination agents at controlled temperatures (–20 to –15°C) to avoid side reactions .
Crystallization : Recrystallization from 2-propanol or DMF/EtOH mixtures improves purity .
Basic: How can the molecular structure of this compound be confirmed experimentally?
Answer:
A combination of techniques is essential:
- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths/angles and verify stereochemistry. SHELX programs are robust for small-molecule structures .
- Spectroscopy :
- Elemental Analysis : Confirm C/H/N ratios.
Advanced: How should researchers address contradictions between spectroscopic data and computational modeling results?
Answer:
Cross-Validation : Repeat experiments under standardized conditions (e.g., solvent, temperature) to rule out artifacts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
